2-{[2-(3,4-dichlorophenyl)-2-oxoethyl]sulfanyl}-5-(5-methylfuran-2-yl)-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one
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Description
2-{[2-(3,4-dichlorophenyl)-2-oxoethyl]sulfanyl}-5-(5-methylfuran-2-yl)-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one is a useful research compound. Its molecular formula is C22H16Cl2N2O3S2 and its molecular weight is 491.4. The purity is usually 95%.
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Scientific Research Applications
Antitumor and Antibacterial Agents
Compounds with structures related to the provided chemical have been synthesized as potential inhibitors of thymidylate synthase (TS), showing promise as antitumor and/or antibacterial agents. The analogues with specific substitutions demonstrated potent inhibitory effects against human TS, suggesting their utility in cancer treatment. For example, certain nonclassical analogues showed more potency than established compounds, indicating their potential as lead compounds in drug discovery for cancer therapy (Gangjee et al., 1996).
Antiproliferative Activities
Some derivatives of structurally related molecules have been evaluated for their antiproliferative activity against cancer cell lines. A specific synthesis approach led to new pyrimido[1,6-a]thieno[2,3-d]pyrimidin-4-ones, showing significant antiproliferative effects, indicating these compounds' potential in developing new anticancer therapies. The structural and concentration-dependent activation of these compounds suggests a promising area for further exploration in targeted cancer treatments (Atapour-Mashhad et al., 2017).
Antimicrobial Activities
Compounds within the thieno[2,3-d]pyrimidin-4-one series have demonstrated promising antimicrobial activities, making them of interest in developing new antibiotics or antifungal agents. The exploration of new scaffolds incorporating this core structure could lead to the discovery of novel antimicrobial agents with unique mechanisms of action, potentially addressing the growing issue of antibiotic resistance (Hafez et al., 2016).
Properties
IUPAC Name |
2-[2-(3,4-dichlorophenyl)-2-oxoethyl]sulfanyl-5-(5-methylfuran-2-yl)-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16Cl2N2O3S2/c1-3-8-26-21(28)19-14(18-7-4-12(2)29-18)10-30-20(19)25-22(26)31-11-17(27)13-5-6-15(23)16(24)9-13/h3-7,9-10H,1,8,11H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFKWUKNPQCUVKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=CSC3=C2C(=O)N(C(=N3)SCC(=O)C4=CC(=C(C=C4)Cl)Cl)CC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16Cl2N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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